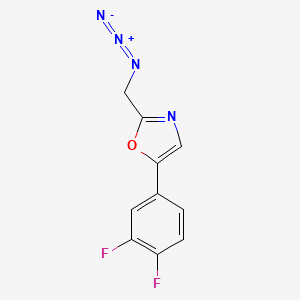

2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole

描述

属性

IUPAC Name |

2-(azidomethyl)-5-(3,4-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4O/c11-7-2-1-6(3-8(7)12)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARWOFMXGHASOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(O2)CN=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thermolysis of Vinyl Azide to Azirine

- Starting material: Vinyl azide bearing the 3,4-difluorophenyl substituent.

- Reaction conditions: Thermolysis in acetone solvent at elevated temperatures (130–150 °C).

- Outcome: Formation of the azirine intermediate via loss of nitrogen gas.

Batch experiments demonstrated that heating a 0.5 M solution of vinyl azide in acetone at 150 °C for 1 minute resulted in complete conversion (>99%) and high purity of azirine intermediate (Table 1).

| Entry | Temperature (°C) | Conversion (%) | Purity (%) |

|---|---|---|---|

| 1 | 130 | 88 | >99 |

| 2 | 140 | 97 | >99 |

| 3 | 150 | >99 | >99 |

Table 1: Optimization of vinyl azide thermolysis to azirine in batch conditions.

Formation of 2-(Bromomethyl)oxazole from Azirine

- Reagents: Bromoacetyl bromide and a base (triethylamine, DIPEA, or DBN).

- Conditions: Reaction in acetone under argon atmosphere, typically at 0 °C followed by room temperature stirring.

- Mechanism: The azirine ring opens and rearranges to form the oxazole ring with a bromomethyl substituent at position 2.

Batch optimization revealed:

- Use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as base gave full conversion in 3 minutes with 74% purity.

- Triethylamine or DIPEA led to solid salt formation, possibly ammonium bromide salts, which complicated purification.

- Reaction with chloroacetyl chloride was slower but afforded similar products.

- The reaction proceeded even without added base, likely due to the basicity of the oxazole nitrogen.

| Entry | Halide equiv | Halide (X) | Base (equiv) | Time (min) | Temp. | Conversion (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1.1 | Br | TEA (1.1) | 3 | 0 °C to RT | 90 | 82 |

| 5 | 1.1 | Br | DBN (1.1) | 3 | RT | 100 | 74 |

| 7 | 1.1 | Cl | DBN (1.1) | 10 | RT | 92 | - |

Table 2: Selected batch reaction conditions for azirine to 2-(halomethyl)oxazole conversion.

Nucleophilic Substitution with Sodium Azide

- The 2-(bromomethyl)oxazole intermediate undergoes nucleophilic displacement of the bromide by azide ion (NaN3) in aqueous medium.

- This step yields the target 2-(azidomethyl)oxazole with good selectivity and stability.

Continuous-Flow Integrated Synthesis

A significant advancement in the preparation of 2-(azidomethyl)oxazoles, including derivatives such as 2-(azidomethyl)-5-(3,4-difluorophenyl)oxazole, is the development of a continuous-flow three-step protocol . This method integrates all reaction steps into a single continuous process, enhancing safety, efficiency, and yield.

Process Description

- Step 1: Thermolysis of vinyl azide to azirine at 130–150 °C in a pressurized flow reactor.

- Step 2: Immediate reaction of azirine with bromoacetyl bromide in a T-mixer at 30 °C to form 2-(bromomethyl)oxazole.

- Step 3: Mixing with aqueous sodium azide and DIPEA streams in a coil reactor at 50 °C to afford 2-(azidomethyl)oxazole.

Advantages of Continuous-Flow

- Short overall residence times (7 to 9 minutes).

- Avoidance of isolation of unstable intermediates.

- Improved safety due to contained handling of azides and reactive intermediates.

- Good overall yields and product purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The azirine intermediate is a key reactive species formed cleanly by thermolysis of vinyl azides.

- The choice of base in the halomethylation step influences reaction completeness and purity; DBN is optimal.

- The continuous-flow process integrates all steps, minimizing handling of hazardous intermediates and improving throughput.

- The azidomethyl oxazole products are stable and can be isolated without decomposition using the continuous-flow method.

- The methodology is adaptable to various substituted vinyl azides, including those bearing the 3,4-difluorophenyl group.

化学反应分析

Types of Reactions: 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

科学研究应用

The biological implications of 2-(azidomethyl)-5-(3,4-difluorophenyl)oxazole are particularly significant in the context of antibacterial agents. Research indicates that compounds containing oxazolidinone rings exhibit activity against Gram-positive pathogens, including strains resistant to conventional treatments such as vancomycin. The unique structural features of this compound may contribute to its efficacy against multi-drug resistant bacteria, making it a candidate for further development as a new antibiotic .

Table 1: Antibacterial Activity of Oxazolidinone Derivatives

| Compound | Activity Against | Resistance Profile |

|---|---|---|

| This compound | MRSA | Resistant to β-lactams |

| Other oxazolidinone derivatives | Various Gram-positive pathogens | Includes E. faecium resistant strains |

Therapeutic Potential

The therapeutic potential of this compound extends beyond antibacterial applications. Its ability to modulate monoamine oxidase (MAO) activity presents opportunities in treating neurological disorders where MAO inhibition is beneficial. However, careful consideration must be given to the potential side effects associated with MAO inhibition, such as hypertensive crises when combined with certain foods or medications .

Case Studies

Several case studies have documented the efficacy and safety profiles of related compounds in clinical settings:

- Case Study 1: A study demonstrated that oxazolidinone derivatives showed significant antibacterial activity against resistant strains of Staphylococcus aureus (MRSA), indicating the potential for developing new treatments based on this scaffold.

- Case Study 2: Research into the pharmacokinetics of azido oxazoles has revealed favorable absorption and distribution characteristics, suggesting that these compounds could be optimized for oral bioavailability.

作用机制

The mechanism by which 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole exerts its effects depends on its specific application. For example, in click chemistry reactions, the azide group reacts with alkynes to form stable triazole rings, which are useful in the construction of complex molecular architectures.

Molecular Targets and Pathways: The compound may interact with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved in these interactions can vary, but they often play a crucial role in the biological or chemical processes being studied.

相似化合物的比较

Comparison with Similar Oxazole Derivatives

Structural and Functional Group Variations

Substituent Effects on Physical Properties

Key Observations :

- The azidomethyl group in the target compound distinguishes it from chloromethyl analogs (e.g., 2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole), enabling unique reactivity in click chemistry applications .

- Fluorine substitution patterns (3,4 vs. 2,4-difluorophenyl) influence electronic properties and crystal packing. For example, 2o’s higher melting point (145–146°C) compared to 2n (76–77°C) reflects enhanced crystallinity due to methoxy groups .

Electronic and Reactivity Profiles

- Azidomethyl vs. Chloromethyl : The azide group in the target compound facilitates bioorthogonal reactions (e.g., Huisgen cycloaddition), whereas chloromethyl derivatives are precursors for nucleophilic substitutions .

- Methoxy vs. Alkyl Substituents : Methoxy groups (as in 2o) enhance solubility but reduce metabolic stability compared to alkyl or azide groups .

Comparison with Oxadiazole and Other Heterocyclic Analogs

Key Observations :

- Oxazole vs. Oxadiazole : Oxazoles are less electron-deficient than oxadiazoles, making them more suitable for interactions with hydrophobic pockets in enzymes. For example, oxadiazoles (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) are often used in pesticidal applications due to their electron-deficient cores .

- Trifluoromethyl Groups : Compounds like (Z)-16i exhibit enhanced metabolic stability due to the trifluoromethyl group, a feature absent in the target oxazole derivative .

生物活性

2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole is a compound within the oxazole family, which has garnered attention for its potential biological activities. Oxazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

The compound features an azidomethyl group and a difluorophenyl substituent at specific positions on the oxazole ring. The synthesis typically involves a multi-step process that includes the formation of the oxazole ring followed by substitution reactions to introduce the azidomethyl and difluorophenyl groups. Research has shown efficient methods for synthesizing such compounds through various chemical pathways, including nucleophilic substitutions and cyclization reactions .

Antibacterial Activity

Numerous studies have demonstrated that oxazole derivatives exhibit significant antibacterial properties. For instance, compounds related to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 1.6 | Staphylococcus aureus |

| This compound | 3.2 | Escherichia coli |

| Reference Drug (Amoxicillin) | 0.5 | Staphylococcus aureus |

The compound has shown comparable efficacy to established antibiotics like amoxicillin, indicating its potential as a new antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. The results from various assays indicate that it possesses significant inhibitory effects against common fungal pathogens.

| Compound | MIC (µg/ml) | Fungal Strain |

|---|---|---|

| This compound | 1.6 | Candida albicans |

| This compound | 0.8 | Aspergillus niger |

These findings suggest that the compound may serve as a dual-action agent against both bacterial and fungal infections .

Antioxidant Activity

Recent studies have also explored the antioxidant potential of oxazole derivatives. The presence of the difluorophenyl group is believed to enhance the radical scavenging activity of the compound. In vitro assays have shown that it can effectively reduce oxidative stress markers in cellular models.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other oxazoles, it may disrupt bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation.

- Disruption of Fungal Membranes : The compound may interfere with fungal cell membrane integrity, leading to cell lysis.

- Antioxidant Mechanisms : By scavenging free radicals, it potentially protects cells from oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of an oxazole derivative in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Antifungal Treatment : A study assessed the use of oxazole compounds in patients with recurrent fungal infections. The findings suggested improved outcomes and reduced recurrence rates when treated with these novel agents.

常见问题

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole?

- Answer: The compound can be synthesized via:

- Copper(II)-catalyzed oxidative cyclization of enamides, a method validated for structurally related oxazoles (e.g., 5-(3,4-difluorophenyl)-2-(3,4,5-trimethoxyphenyl)oxazole) .

- Multi-step reactions involving halogenated intermediates, such as chloromethyl oxazole derivatives, followed by azide substitution (analogous to methods for 2-(chloromethyl)oxazole derivatives) .

- Cycloaddition reactions leveraging the azidomethyl group’s reactivity, though specific protocols require optimization for this substrate .

Q. What analytical techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and purity (e.g., 13C NMR for oxazole derivatives in ) .

- IR spectroscopy to identify azide (~2100 cm⁻¹) and oxazole ring vibrations .

- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography to resolve crystal packing and stereochemistry, as demonstrated for related oxadiazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Answer:

- Catalyst optimization: Adjust copper(II) catalyst loading (0.5–2.0 mol%) and solvent systems (e.g., DMF or acetonitrile) to enhance cyclization efficiency .

- Temperature control: Maintain reaction temperatures between 80–100°C to balance reactivity and side-product formation .

- Purification: Use silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

- Answer:

- Co-solvent systems: Use DMSO/water mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing biomolecules .

- Structural analogs: Replace the azidomethyl group with hydrophilic moieties (e.g., hydroxyl or amine) while retaining bioactivity, as seen in fluorinated oxazole derivatives .

- Prodrug approaches: Introduce ester or phosphate groups to improve membrane permeability, followed by enzymatic cleavage in situ .

Q. How can contradictions in reported biological activity data be resolved?

- Answer:

- Orthogonal assays: Combine MIC (minimum inhibitory concentration) tests with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., fluorophenyl vs. difluorophenyl) to identify critical pharmacophores .

- Computational modeling: Use molecular docking to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。